2-Chloro-3-(2,3-dimethylphenyl)-1-propene
Description
2-Chloro-3-(2,3-dimethylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at position 2 and a 2,3-dimethylphenyl group at position 2. The compound’s reactivity and applications likely derive from its conjugated alkene system and electron-withdrawing chlorine atom, which may influence electrophilic addition or polymerization tendencies. The 2,3-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, distinguishing it from halogenated derivatives .
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-5-4-6-11(10(8)3)7-9(2)12/h4-6H,2,7H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRWSFRUWVPAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901249022 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-54-6 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901249022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-3-(2,3-dimethylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with allyl chloride under controlled conditions. This reaction typically requires the use of a suitable solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the desired product is obtained with high yield.
In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher efficiency and yield in the production process.
Chemical Reactions Analysis
2-Chloro-3-(2,3-dimethylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation reactions, and hydrogen gas in the presence of a catalyst for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(2,3-dimethylphenyl)-1-propene has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2,3-dimethylphenyl)-1-propene involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene chain can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways involved depend on the nature of the target molecules and the conditions under which the reactions occur.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Chlorinated Propenes
Key Observations :
- Steric Effects : The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like halogens (e.g., in allyl chloride) . This may reduce reactivity in sterically sensitive reactions.
- In contrast, halogenated analogs (e.g., 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene) exhibit electron-withdrawing effects, increasing polarity and susceptibility to nucleophilic attack .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s lipophilicity, inferred from its aromatic and alkyl substituents, contrasts with the higher volatility of allyl chloride .
- Halogenated derivatives (e.g., fluorophenyl-substituted analogs) may exhibit lower thermal stability due to weaker C–F bonds compared to C–Cl or C–CH3 bonds .
Gaps in Current Research
- Experimental Data : Direct measurements of melting/boiling points, spectral data (NMR, IR), and toxicity profiles for this compound are absent in the provided evidence.
- Synthetic Routes : While allyl chloride synthesis is well-documented , methods for introducing dimethylphenyl groups to propenes remain speculative.
Biological Activity
2-Chloro-3-(2,3-dimethylphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a chloro substituent and a dimethyl-substituted aromatic ring. Its structural characteristics suggest that it may interact with various biological targets through covalent and non-covalent interactions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Covalent Bonding : The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
- Hydrophobic Interactions : The dimethylphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
- Enzyme Modulation : Studies suggest that the compound may influence enzymatic functions, impacting various biochemical pathways within cells.
Biological Activity
Preliminary studies have highlighted several potential biological activities:
- Anti-inflammatory Effects : In vitro studies suggest that this compound may exhibit anti-inflammatory properties, although specific pathways remain to be elucidated.
- Antimicrobial Activity : The compound has shown promise in antimicrobial assays, indicating potential utility in treating infections.
Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of similar compounds with chloro substituents. Results indicated that these compounds could inhibit pro-inflammatory cytokine production in cell cultures. The specific role of this compound in this context is still under investigation, but its structural similarities suggest comparable effects .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of halogenated compounds. In this study, various concentrations of this compound were tested against bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
